

# Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncological Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ningetinib Tosylate**

Cat. No.: **B560534**

[Get Quote](#)

## An In-depth Technical Guide for Researchers and Drug Development Professionals

**Introduction:** **Ningetinib Tosylate** (CT-053PTSA) is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) demonstrating potent activity against a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the preclinical and early clinical data on **Ningetinib Tosylate**, with a focus on its mechanism of action, experimental validation, and preliminary clinical profile.

## Mechanism of Action: Multi-Targeted Kinase Inhibition

**Ningetinib Tosylate** functions as a multi-targeted TKI, competitively binding to the ATP-binding pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling. [1] Its primary targets include c-MET (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AXL, MER, and Fms-like tyrosine kinase 3 (FLT3). [2] The inhibition of these pathways disrupts critical cellular processes in cancer, including proliferation, survival, angiogenesis, and invasion. [2]

## Targeted Signaling Pathways

The binding of **Ningetinib Tosylate** to its target kinases leads to the inhibition of several downstream signaling cascades. Notably, in preclinical models, Ningetinib has been shown to inhibit the phosphorylation of c-Met and its downstream effectors AKT and ERK1/2.<sup>[3]</sup> In the context of FLT3-mutated acute myeloid leukemia (AML), Ningetinib inhibits the STAT5, AKT, and ERK pathways.<sup>[4]</sup>



[Click to download full resolution via product page](#)

**Caption:** Simplified signaling pathways inhibited by **Ningentib Tosylate**.

## Preclinical Data

### In Vitro Kinase and Cellular Activity

**Ningetinib Tosylate** has demonstrated potent inhibitory activity against its target kinases in both biochemical and cell-based assays. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity, are summarized in the table below.

| Target | IC50 (nM) - Kinase Assay | IC50 (nM) - Cellular Assay |
|--------|--------------------------|----------------------------|
| c-MET  | 6.7[3]                   | 7.0                        |
| VEGFR2 | 1.9[3]                   | 1.1                        |
| AXL    | <1.0[3]                  | 0.44                       |
| FLT3   | 8.6                      | 1.5                        |
| MERTK  | 14                       | -                          |

Data sourced from preclinical characterization studies.

In cell-based functional assays, **Ningetinib Tosylate** inhibited HGF and VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation with IC50 values of 8.6 nM and 6.3 nM, respectively.[3]

### In Vivo Antitumor Efficacy

The antitumor activity of **Ningetinib Tosylate** has been evaluated in various xenograft models.

| Model Type             | Cell Line/Tumor | Treatment           | Outcome                                                  |
|------------------------|-----------------|---------------------|----------------------------------------------------------|
| Glioblastoma Xenograft | U87MG           | 20 mg/kg/day (oral) | Prolonged median survival time (ILS=32%, p=0.003)<br>[3] |
| Gastric Cancer CDX     | SNU-5, MKN-45   | Not specified       | Significant tumor growth inhibition[5]                   |
| Gastric Cancer PDX     | GA0046, GA3121  | Not specified       | Significant tumor growth inhibition[5]                   |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; ILS: Increase in life-span.

## Experimental Protocols

### In Vivo Xenograft Studies

A general methodology for establishing and evaluating the efficacy of **Ningetinib Tosylate** in xenograft models is outlined below.



[Click to download full resolution via product page](#)

**Caption:** General workflow for in vivo xenograft studies.

### Methodology:

- Cell Culture: Human tumor cell lines with high expression of target kinases (e.g., SNU-5 and MKN-45 for c-MET) are cultured under standard conditions.[\[5\]](#)
- Animal Model: Female BALB/cA nude mice (5-6 weeks old) are typically used.[\[5\]](#)
- Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse. For patient-derived xenografts (PDX), tumor fragments are directly implanted.[\[5\]](#)
- Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. **Ningetinib Tosylate** is administered orally, while the control group receives a vehicle solution.
- Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored. The primary endpoint is typically tumor growth inhibition or an increase in survival time.

## Phase I Clinical Trial Data

A first-in-human, open-label, single-arm, dose-escalation (3+3 design) Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Ningetinib Tosylate** in patients with advanced solid tumors (NCT04577703).[\[3\]](#)

## Patient Demographics and Dosing

- Number of Patients: 20
- Dose Cohorts: 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg, administered once daily (QD).

## Safety and Tolerability

- Maximum Tolerated Dose (MTD): 100 mg QD.
- Dose-Limiting Toxicities (DLTs): Observed in 3 patients (1 in the 100 mg cohort and 2 in the 150 mg cohort).

- Most Common Treatment-Related Adverse Events (TRAEs):
  - Transaminase elevation (65%)
  - Leukopenia (45%)
  - Neutropenia (35%)

## Pharmacokinetics

**Ningetinib Tosylate** was rapidly absorbed following oral administration. The maximum plasma concentration (C<sub>max</sub>) and the area under the curve (AUC) increased proportionally with the dose.

| Dose   | C <sub>max</sub> (ng/mL)<br>- Day 1 | AUC <sub>0-24h</sub><br>(ngh/mL) - Day<br>1 | C <sub>max</sub> (ng/mL)<br>- Day 28 | AUC <sub>0-24h</sub><br>(ngh/mL) - Day<br>28 |
|--------|-------------------------------------|---------------------------------------------|--------------------------------------|----------------------------------------------|
| 60 mg  | ~1500                               | ~15000                                      | ~2000                                | ~25000                                       |
| 100 mg | ~2500                               | ~25000                                      | ~3000                                | ~40000                                       |

Approximate values based on published graphical data.

Metabolism: **Ningetinib Tosylate** is primarily metabolized by cytochrome P450 enzymes, including CYP1A1, CYP1B1, CYP2C9, and CYP3A4.[\[1\]](#) The main metabolite is the N-demethylated form (M1).[\[1\]](#)

## Antitumor Activity

Of the 17 patients evaluable for tumor response, 29.4% achieved stable disease.

## Conclusion

**Ningetinib Tosylate** is a promising multi-targeted tyrosine kinase inhibitor with potent preclinical activity against several key oncogenic drivers. The results from the Phase I clinical trial in patients with advanced solid tumors indicate a manageable safety profile and establish a

recommended dose for further investigation. Ongoing and future studies will continue to define the therapeutic potential of **Ningetinib Tosylate** in various cancer types.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Ningetinib Tosylate | 1394820-77-9 [smolecule.com]
- 2. ningetinib - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncological Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560534#ningetinib-tosylate-as-a-multi-targeted-tki>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)